5'-Deoxyuridine

Enzyme Specificity Nucleoside Catabolism Thymidine Phosphorylase

Standard nucleosides like 2'-deoxyuridine are readily catabolized by thymidine phosphorylase, confounding transport and enzyme binding experiments. 5'-Deoxyuridine solves this: the missing 5'-hydroxyl prevents phosphorylation and catabolism. • **Negative control**: Validates 5'-OH necessity for kinase activation • **Synthetic building block**: Enables 5-modified dU analogs without protection steps • **Metabolic stability**: Non-substrate for human thymidine phosphorylase Shipped from ISO-certified facilities with batch-specific COA.

Molecular Formula C9H12N2O5
Molecular Weight 228.2 g/mol
CAS No. 15958-99-3
Cat. No. B026244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxyuridine
CAS15958-99-3
Synonyms5’-Deoxy-uridine; 
Molecular FormulaC9H12N2O5
Molecular Weight228.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O
InChIInChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15)/t4-,6-,7-,8-/m1/s1
InChIKeyWUBAOANSQGKRHF-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Deoxyuridine Key Differentiators


5'-Deoxyuridine (CAS: 15958-99-3) is a pyrimidine nucleoside analog where the 5'-hydroxyl group on the ribose moiety is replaced by a hydrogen atom . This structural modification fundamentally alters its interaction with nucleoside-handling enzymes, distinguishing it from natural substrates like 2'-deoxyuridine and thymidine [1]. It is a specialized reagent used as a building block in the synthesis of photoactive nucleotides [2] and as a tool to probe the substrate specificity of nucleoside-metabolizing enzymes [1].

Non-cleavable nucleoside probe; not a substrate for thymidine phosphorylase

Synthetic building block for 5'-modified uracil nucleosides

Tool for nucleoside transport and enzyme-binding studies

5'-Deoxyuridine: Why Substitutes Fail


5'-Deoxyuridine cannot be generically substituted with more common nucleosides like 2'-deoxyuridine or thymidine. Its defining feature is the absence of the 5'-hydroxyl group. This prevents phosphorylation at this position, a critical step for incorporation into nucleic acids and for activation by salvage pathway kinases . Consequently, 5'-deoxyuridine exhibits a distinct metabolic fate, being a non-substrate for key catabolic enzymes like thymidine phosphorylase, while its 2'-deoxy counterpart is readily cleaved [1]. This fundamental difference in enzyme recognition makes it a unique and irreplaceable tool for investigating nucleoside metabolism and a distinct starting material for synthesizing modified nucleotides that are otherwise metabolically labile [REFS-1, REFS-3].

2'-Deoxyuridine is a good substrate for thymidine phosphorylase; rapid catabolism may confound transport assays.

Thymidine has distinct biological activity and phosphorylation pathway, limiting direct substitution for negative control studies.

Other nucleosides with intact 5'-OH are phosphorylated by kinases; metabolic fate may differ significantly.

5'-Deoxyuridine Comparative Evidence


Thymidine Phosphorylase Resistance

In a study on the substrate specificity of thymidine phosphorylase isolated from a human liver tumor, 5'-deoxyuridine was identified as a non-substrate. In stark contrast, the natural nucleosides thymidine and 2'-deoxyuridine were both classified as good substrates for the enzyme under the same assay conditions [1]. This qualitative difference in enzymatic recognition is a key functional differentiator.

Thymidine Phosphorylase Resistance
Head-to-head

Not a substrate vs. good substrates (2'-deoxyuridine, thymidine) for human liver tumor enzyme.

Supports non-cleavable probe design for transport and binding studies.

Based on partially purified enzyme; assay conditions reported.

Enzyme Specificity Nucleoside Catabolism Thymidine Phosphorylase Biochemical Probe

Higher Lipophilicity than 2'-Deoxyuridine

The replacement of the 5'-hydroxyl group with a hydrogen atom results in a measurable increase in lipophilicity. 5'-Deoxyuridine has a predicted LogP value of -1.26 (ACD/Labs) or -1.46 (estimated) . For comparison, the closely related analog 2'-deoxyuridine exhibits lower LogP values, typically in the range of -1.5 to -1.8 [REFS-3, REFS-4].

Higher Lipophilicity
Data to verify

Predicted LogP -1.26 (ACD/Labs) or -1.46, ΔLogP ~0.2–0.5 more lipophilic than 2'-deoxyuridine.

May influence passive membrane diffusion; in silico prediction only.

Experimental LogP data not available.

Physicochemical Properties LogP Lipophilicity Drug Discovery

Photoactive Nucleotide Synthesis Building Block

5'-Deoxyuridine is a critical starting material in a patented method for synthesizing 5-azido-2'-deoxyuridine, a photoactive nucleotide. The process involves a multi-step conversion: 5'-deoxyuridine → 5-nitro-deoxyuridine → 5-amino-deoxyuridine → 5-diazo-deoxyuridine → 5-azido-deoxyuridine [1]. This contrasts with standard 2'-deoxyuridine, which would not be a direct starting material for this specific 5'-deoxy series of reactions. The resulting 5-azido-2'-deoxyuridine-5'-triphosphate is used to produce photoactive DNA.

Photoactive Nucleotide Synthesis
Class-level

Direct starting material for 5-azido-2'-deoxyuridine; 2'-deoxyuridine is not suitable.

Enables multi-step synthesis of photoactive 5'-modified nucleotides.

Patented synthetic route; class-level utility as a 5'-deoxy precursor.

Synthetic Chemistry Nucleotide Synthesis Photochemistry Building Block

5'-Deoxyuridine Validated Applications


Non-Cleavable Probe for Transport Assays

5'-Deoxyuridine is the compound of choice for research on nucleoside-handling mechanisms where metabolic degradation would confound results. Since it is not a substrate for human thymidine phosphorylase, it remains intact during transport and enzyme-binding experiments [1]. This makes it a superior probe compared to 2'-deoxyuridine, which is readily catabolized [2], allowing researchers to isolate and study transport kinetics and binding affinities without the complicating factor of simultaneous breakdown [REFS-1, REFS-3].

Synthesis of 5'-Modified Nucleotide Analogs

For synthetic chemists, 5'-deoxyuridine is a key building block for generating 5'-modified deoxyuridine derivatives. Its established use in the multi-step synthesis of 5-azido-2'-deoxyuridine, a precursor to photoactive nucleotides [3], demonstrates its utility. This application leverages the 5'-deoxy structure to introduce modifications at the 5-position of the uracil base without the presence of a competing 5'-hydroxyl group, which would otherwise require protection and deprotection steps [3].

5'-Hydroxyl Group Role in Phosphorylation

The phosphorylation of nucleoside analogs to their active triphosphate forms is often a prerequisite for biological activity. 5'-Deoxyuridine serves as a critical negative control in such studies. Its inability to be phosphorylated at the 5'-position [1] directly demonstrates the essential role of the 5'-hydroxyl group for activation by cellular kinases . This contrasts with its active counterpart, 2'-deoxyuridine, which is phosphorylated to dUMP, providing a clear experimental comparison.

Application
Selection Property
Validation Focus
Nucleoside Transport Studies
Resistance to thymidine phosphorylase cleavage
Non-catabolized probe for uptake kinetics
5'-Modified Nucleoside Synthesis
5'-Deoxyribose structure avoids 5'-OH protection
Precursor feasibility for photoactive nucleotides
Phosphorylation Negative Control Studies
Absence of 5'-OH blocks kinase activation
Distinguish phosphorylation-dependent cellular effects

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